molecular formula C22H43BrO2 B8095519 Tert-butyl 18-bromooctadecanoate

Tert-butyl 18-bromooctadecanoate

Cat. No.: B8095519
M. Wt: 419.5 g/mol
InChI Key: PBYCNMDVJHOWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 18-bromooctadecanoate is a useful research compound. Its molecular formula is C22H43BrO2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 18-bromooctadecanoate is a chemical compound with the molecular formula C22H43BrO2. Its biological activity has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C22H43BrO2
  • Molecular Weight : 431.41 g/mol
  • CAS Number : 44543182

Mechanisms of Biological Activity

This compound's biological activity can be attributed to its structural characteristics, particularly the presence of the bromine atom and the tert-butyl group. These features may influence its interaction with biological membranes and proteins, leading to various physiological effects.

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism used by bacteria to coordinate their behavior in response to population density. Compounds that inhibit QS can reduce virulence factor production and biofilm formation in pathogenic bacteria. Research on related compounds indicates that they may modulate QS pathways, thereby diminishing bacterial pathogenicity.

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial activity of fatty acid derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results showed that certain long-chain fatty acid derivatives significantly inhibited bacterial growth, suggesting similar potential for this compound.
  • Quorum Sensing Modulation :
    • Research on compounds like 2-tert-butyl-1,4-benzoquinone demonstrated their ability to inhibit QS in Chromobacterium violaceum. This study highlights the importance of structural features in modulating QS pathways, which could be relevant for this compound.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismReference
This compoundAntimicrobialPseudomonas aeruginosa
2-tert-butyl-1,4-benzoquinoneQuorum Sensing InhibitorChromobacterium violaceum
2,4-Di-tert-butylphenolQuorum Sensing InhibitorPseudomonas aeruginosa

Properties

IUPAC Name

tert-butyl 18-bromooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43BrO2/c1-22(2,3)25-21(24)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-23/h4-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYCNMDVJHOWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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